![molecular formula C15H17N3O3S B2832556 N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034429-19-9](/img/structure/B2832556.png)
N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
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Description
N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, also known as MRS1477, is a novel small molecule antagonist of the P2Y14 receptor. This receptor is a G protein-coupled receptor that is activated by UDP-glucose, a molecule that is released by damaged cells and tissues. The P2Y14 receptor is involved in several physiological and pathological processes, including inflammation, neuropathic pain, and cancer. MRS1477 has been shown to inhibit the activation of the P2Y14 receptor and to have potential therapeutic applications in these diseases.
Scientific Research Applications
Antineoplastic Activities
Nicotinamide derivatives, including structures similar to "N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide", have been synthesized and evaluated for their antineoplastic activities. Initial screenings against cancers such as Walker rat carcinoma and mouse lymphoid leukemia have shown moderate activity, highlighting the potential of these compounds in cancer research (Ross, 1967).
Biochemical Assays
Research has demonstrated the utility of nicotinamide and its derivatives in biochemical assays, particularly for studying enzyme activities like nicotinamide N-methyltransferase (NNMT). These compounds serve as substrates or inhibitors in assays, aiding in the investigation of enzyme functions and mechanisms (Sano, Endo, & Takitani, 1992).
Corrosion Inhibition
Nicotinamide derivatives have been explored for their corrosion inhibition effects on metals, demonstrating the versatility of these compounds beyond biological applications. Studies show that such derivatives can effectively protect metals from corrosion in acidic environments, offering insights into new materials for industrial applications (Chakravarthy, Mohana, & Pradeep Kumar, 2014).
Metabolic Regulation
Investigations into the role of NNMT, for which "N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide" could serve as a substrate or inhibitor, have highlighted its significance in metabolic regulation. NNMT's activity influences methylation processes and is implicated in various metabolic diseases, including obesity and type 2 diabetes. This underscores the potential of targeting NNMT in therapeutic strategies (Ulanovskaya, Zuhl, & Cravatt, 2013).
Structural Analysis and Drug Design
The structural elucidation of NNMT in complex with inhibitors provides a foundation for the design of novel therapeutic agents. Understanding the interaction between NNMT and specific inhibitors, including those structurally related to "N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide", facilitates the development of drugs targeting metabolic disorders and cancer (Peng et al., 2011).
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-10-9-22-15(17-10)18-14(19)11-4-5-13(16-7-11)21-8-12-3-2-6-20-12/h4-5,7,9,12H,2-3,6,8H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFVGESLLVLUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide |
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